1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
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Overview
Description
1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit tubulin by binding at the colchicine site .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It has been suggested that the most potent indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2-chlorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons .
Major products formed from these reactions include substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents . For example, oxidation of the compound can lead to the formation of 2-oxindole derivatives, which are known for their anticancer properties .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, the compound has shown promise as an antimicrobial and antiviral agent . In medicine, it is being investigated for its potential anticancer and anti-inflammatory properties .
The compound’s ability to interact with multiple biological targets makes it a valuable tool for drug discovery and development. Its unique chemical structure allows for the design of novel derivatives with enhanced biological activities .
Comparison with Similar Compounds
1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can be compared with other indole derivatives such as isatin (1H-indole-2,3-dione) and its derivatives . While isatin and its derivatives are known for their broad-spectrum biological activities, the presence of the 2-chlorophenylhydrazone moiety in 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] imparts unique properties that may enhance its therapeutic potential .
Similar compounds include:
- Isatin (1H-indole-2,3-dione)
- 2-phenyl-1H-indole-3-carbohydrazide
- 1-phenyl-1H-indole-2,3-dione
These compounds share structural similarities with 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] but differ in their substituents and biological activities .
Properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-5-6-12-17(16)22-23-19-15-10-4-7-13-18(15)24(20(19)25)14-8-2-1-3-9-14/h1-13,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQQRNXDQZYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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